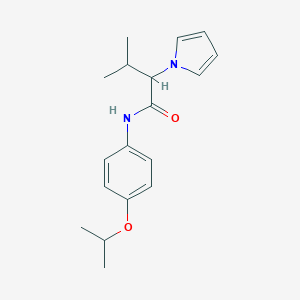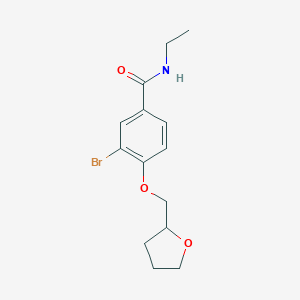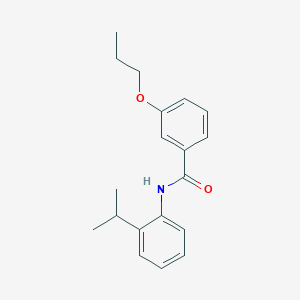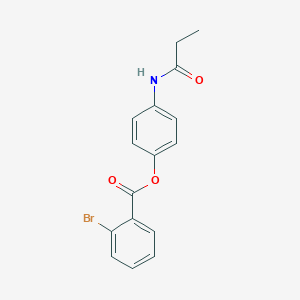![molecular formula C19H21ClN4O2 B268680 N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea](/img/structure/B268680.png)
N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea is a chemical compound commonly known as TAK-659. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and function of B cells and is a target for the treatment of various B cell malignancies and autoimmune disorders.
Mécanisme D'action
TAK-659 exerts its pharmacological effects by binding to the ATP-binding site of BTK, which prevents its activation and downstream signaling. BTK is a crucial mediator of B cell receptor signaling, which plays a critical role in B cell development, activation, and survival. Inhibition of BTK leads to the suppression of B cell proliferation, survival, and antibody production, which is beneficial in the treatment of B cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent biochemical and physiological effects on B cells. In vitro studies have demonstrated that TAK-659 inhibits B cell proliferation, survival, and antibody production, which is consistent with the inhibition of BTK signaling. In vivo studies have shown that TAK-659 reduces the size of lymphoid tumors and suppresses the production of autoantibodies in animal models of B cell malignancies and autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for laboratory experiments, including its potency and selectivity for BTK, which allows for the specific inhibition of B cell signaling. TAK-659 also has a favorable pharmacokinetic profile, which enables its use in animal models and clinical trials. However, TAK-659 has some limitations, including its potential off-target effects and toxicity, which require careful evaluation in preclinical and clinical studies.
Orientations Futures
TAK-659 has significant potential for the treatment of B cell malignancies and autoimmune disorders. Further research is needed to optimize its pharmacological properties, evaluate its safety and efficacy in clinical trials, and identify potential combination therapies. Additionally, the role of BTK in other cell types and signaling pathways should be explored to identify new therapeutic targets for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 4-chloroaniline with 4-methylpiperazine to form N-(4-chlorophenyl)-4-methylpiperazine. This intermediate is then reacted with 3-nitrobenzoyl chloride to form N-(4-chlorophenyl)-N'-{3-nitro-phenyl}urea, which is subsequently reduced with palladium on carbon to yield N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in B cell malignancies and autoimmune disorders. In vitro and in vivo studies have demonstrated that TAK-659 is a potent and selective inhibitor of BTK, which leads to the inhibition of B cell receptor signaling, proliferation, and survival. TAK-659 has shown promising results in preclinical models of chronic lymphocytic leukemia, mantle cell lymphoma, diffuse large B cell lymphoma, and rheumatoid arthritis.
Propriétés
Nom du produit |
N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea |
|---|---|
Formule moléculaire |
C19H21ClN4O2 |
Poids moléculaire |
372.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]urea |
InChI |
InChI=1S/C19H21ClN4O2/c1-23-9-11-24(12-10-23)18(25)14-3-2-4-17(13-14)22-19(26)21-16-7-5-15(20)6-8-16/h2-8,13H,9-12H2,1H3,(H2,21,22,26) |
Clé InChI |
UZCPEWPRTDYBAA-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl |
SMILES canonique |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide](/img/structure/B268599.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-4-(2-phenoxyethoxy)benzamide](/img/structure/B268604.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268606.png)
![N-[2-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B268608.png)
![N-[4-(2-ethoxyethoxy)phenyl]isonicotinamide](/img/structure/B268610.png)


![2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B268613.png)
![N-[3-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268615.png)
![2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B268616.png)


